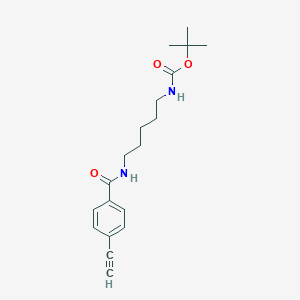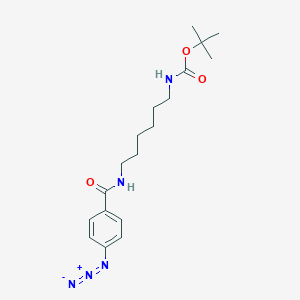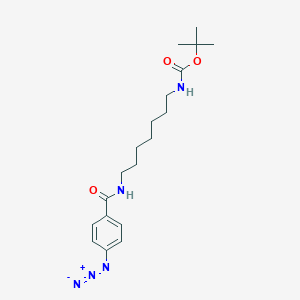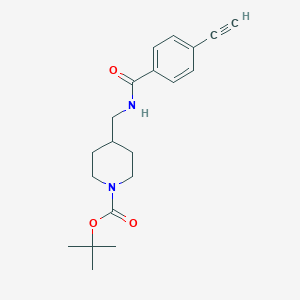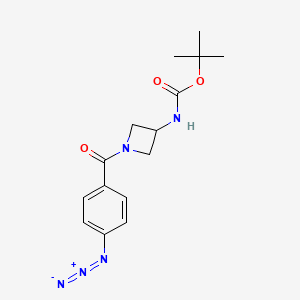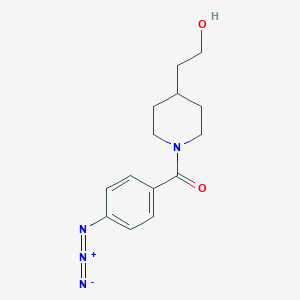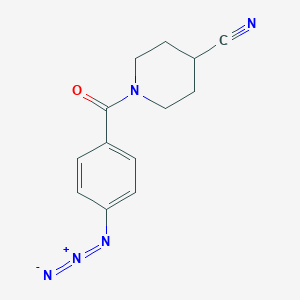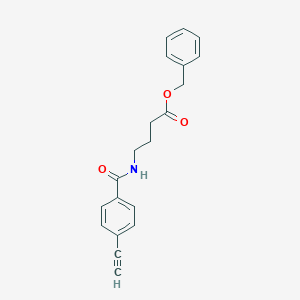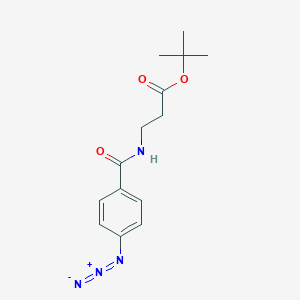
tert-Butyl 3-(4-azidobenzamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-azidobenzamido)propanoate: is an organic compound that features a tert-butyl ester group, a propanoate backbone, and an azidobenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-azidobenzamido)propanoate typically involves the following steps:
Formation of the azidobenzamido group: This can be achieved by reacting 4-aminobenzoic acid with sodium azide in the presence of a suitable catalyst.
Esterification: The resulting 4-azidobenzoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl 4-azidobenzoate.
Amidation: Finally, the tert-butyl 4-azidobenzoate is reacted with 3-aminopropanoic acid under suitable conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in tert-Butyl 3-(4-azidobenzamido)propanoate can undergo nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF (Dimethylformamide) as a solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition: Copper(I) catalysts, suitable alkyne partners.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
Chemistry:
Click Chemistry: tert-Butyl 3-(4-azidobenzamido)propanoate is used in click chemistry for the synthesis of triazoles, which are important in drug discovery and materials science.
Biology:
Bioconjugation: The azido group allows for bioconjugation with various biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s ability to form stable triazoles makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 3-(4-azidobenzamido)propanoate exerts its effects largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.
Comparison with Similar Compounds
tert-Butyl 3-(4-chlorobenzamido)propanoate: Similar structure but with a chlorobenzamido group instead of an azidobenzamido group.
tert-Butyl 3-(3-aminopropoxy)propanoate: Contains an aminopropoxy group instead of an azidobenzamido group.
Uniqueness:
- The presence of the azido group in tert-Butyl 3-(4-azidobenzamido)propanoate makes it particularly useful in click chemistry and bioconjugation applications, setting it apart from similar compounds that lack this functional group.
Properties
IUPAC Name |
tert-butyl 3-[(4-azidobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)21-12(19)8-9-16-13(20)10-4-6-11(7-5-10)17-18-15/h4-7H,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXIIKBRVLZVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
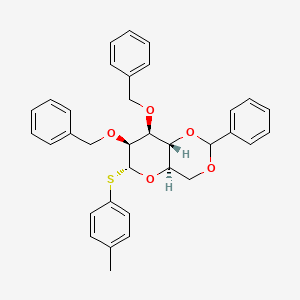
![benzyl N-[1-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8177649.png)
![(NE,S)-N-[(2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177650.png)
![(NE,S)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177652.png)
![(NE,S)-N-[(6-bromo-2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177653.png)
